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Introduction
Sulfur difluoride (SF₂), a transient inorganic molecule, plays a crucial role as an intermediate

in the complex chemistry of sulfur-fluorine systems. Despite its fleeting existence under normal

conditions, a thorough understanding of its gas-phase thermochemistry is paramount for

modeling and predicting the behavior of sulfur-fluorine compounds in various applications, from

industrial processes to atmospheric chemistry. This technical guide provides a comprehensive

overview of the key gas-phase thermochemical properties of SF₂, detailing the experimental

and computational methodologies employed in their determination.

Core Thermochemical Data
The following tables summarize the most critical quantitative data for the gas-phase

thermochemistry of sulfur difluoride. These values are essential for thermodynamic

calculations and for understanding the stability and reactivity of the molecule.

Table 1: Enthalpy of Formation, Entropy, and Heat
Capacity of SF₂(g)
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Property Value Units Reference(s)

Standard Enthalpy of

Formation (ΔfH°₂₉₈.₁₅

K)

-293.19 ± 10.00 kJ mol⁻¹ [1]

-289.3 ± 6.2 kJ mol⁻¹ [1]

-296.6 ± 16.7 kJ mol⁻¹ [2]

Standard Enthalpy of

Formation (ΔfH°₀ K)
-291.00 ± 10.00 kJ mol⁻¹ [1]

Standard Entropy

(S°₂₉₈.₁₅ K)
257.60 ± 0.10 J K⁻¹ mol⁻¹ [1]

Heat Capacity

(Cp₂₉₈.₁₅ K)
44.41 J K⁻¹ mol⁻¹ [1]

Table 2: Ionization and Electron Attachment Energies of
SF₂

Property Value Units Reference(s)

Adiabatic Ionization

Energy
10.08 eV [2]

Adiabatic Ionization

Energy
10.13 ± 0.20 eV

Table 3: Bond Dissociation Energies of SF₂ and Related
Species

Bond
Dissociation
Energy (D₀)

Units Reference(s)

F-SF 3.86 eV

S-F in SF 3.57 eV
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Experimental Methodologies
The determination of the thermochemical properties of a transient species like sulfur
difluoride necessitates specialized experimental techniques capable of generating and

probing the molecule in the gas phase.

Photoionization Mass Spectrometry (PIMS)
Photoionization mass spectrometry is a powerful technique for determining the ionization

energies of molecules and the appearance energies of fragment ions. A general workflow for a

PIMS experiment is outlined below.
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Caption: Generalized workflow for Photoionization Mass Spectrometry.

In a typical experiment to study SF₂, a precursor molecule such as thionyl fluoride (SOF₂) or

sulfur tetrafluoride (SF₄) is introduced into a flow tube reactor. The precursor is then subjected

to pyrolysis or a microwave discharge to generate the SF₂ radical. The resulting gas mixture is

expanded into a vacuum chamber, forming a supersonic molecular beam, which isolates the

SF₂ molecules and cools them to low rotational and vibrational temperatures. This molecular

beam is then intersected by a tunable vacuum ultraviolet (VUV) photon beam, often from a

synchrotron light source. As the photon energy is scanned, the resulting ions are detected by a

mass spectrometer, typically a time-of-flight (TOF) analyzer. The ion signal for a specific mass-

to-charge ratio (m/z) is plotted as a function of photon energy to generate a photoionization
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efficiency (PIE) curve. The onset of the PIE curve for the parent ion (SF₂⁺) corresponds to the

adiabatic ionization energy of SF₂. Similarly, the appearance energy of fragment ions can be

determined from their respective PIE curves.

Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides information about the electronic structure and vibrational

frequencies of the cationic states of a molecule upon photoionization.

The experimental setup for PES is similar to that of PIMS in terms of generating the transient

species. However, instead of detecting the ions, the kinetic energy of the ejected

photoelectrons is measured. A fixed-energy photon source (e.g., a He I resonance lamp) is

used to ionize the SF₂ molecules. The kinetic energy of the photoelectrons is analyzed by an

electron energy analyzer. The resulting photoelectron spectrum is a plot of the number of

electrons detected versus their kinetic energy. The difference between the photon energy and

the kinetic energy of the photoelectrons gives the binding energy of the electrons, which

corresponds to the energy required to reach different electronic and vibrational states of the

SF₂⁺ cation.

Guided Ion Beam Mass Spectrometry (GIBMS)
Guided ion beam mass spectrometry is a powerful technique for determining bond dissociation

energies. The method involves studying collision-induced dissociation (CID) of mass-selected

ions.
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Caption: General workflow for Guided Ion Beam Mass Spectrometry.
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To determine the S-F bond dissociation energy in SF₂⁺, for example, SF₂⁺ ions are generated

in an ion source, mass-selected, and then accelerated to a known kinetic energy. These ions

are then passed through a collision cell containing a neutral collision gas (e.g., xenon). The

collisions can induce dissociation of the SF₂⁺ ions into SF⁺ and F. The product ions and the

remaining parent ions are then mass-analyzed and detected. By varying the kinetic energy of

the parent ions and monitoring the abundance of the fragment ions, a cross-section for the

dissociation process as a function of collision energy can be obtained. The threshold energy for

the appearance of the fragment ion is then used to calculate the bond dissociation energy.

Computational Methodologies
Theoretical calculations are indispensable for complementing experimental data and for

providing thermochemical values that are difficult or impossible to measure experimentally.

High-level ab initio quantum chemical methods are commonly employed for this purpose.

Gaussian-n (G3 and G4) Theories
The Gaussian-n (G3 and G4) theories are composite computational methods designed to

achieve high accuracy in thermochemical calculations. These methods involve a series of

calculations at different levels of theory and basis sets, which are then combined in a well-

defined manner to approximate a high-level calculation with a large basis set.
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1. Geometry Optimization
(e.g., B3LYP/6-31G(2df,p))

2. Vibrational Frequency Calculation
(at the same level for ZPE and thermal corrections)
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(e.g., MP4, CCSD(T) with various basis sets)
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(for HF energy in G4)

G4 specific
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Caption: Workflow for G3/G4 computational thermochemistry.

A typical G3 or G4 calculation proceeds as follows:

Geometry Optimization: The molecular geometry is optimized at a lower level of theory, such

as B3LYP with a reasonably large basis set.

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory as

the geometry optimization. These are used to determine the zero-point vibrational energy

(ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory (e.g., MP4, CCSD(T)) with different basis sets using the optimized
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geometry.

Energy Combination: The energies from these calculations are combined in a specific

formula that includes empirical corrections to account for remaining basis set and correlation

effects. This combined energy, along with the ZPVE and thermal corrections, is used to

calculate the final thermochemical properties.

Thermochemical Relationships
The various thermochemical quantities are interconnected through fundamental

thermodynamic cycles. A modified Born-Haber cycle can be used to illustrate the relationship

between the enthalpy of formation, bond dissociation energy, and ionization energy of SF₂.
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 -ΔfH°(SF₂)

SF(g) + F(g) + e⁻

 -D₀(S-F)

S⁺(g) + 2F(g) + 2e⁻

 IE(S)

SF₂⁺(g) + e⁻

 IE(SF₂)

SF⁺(g) + F(g) + e⁻

 D₀(F-SF⁺)

 IE(SF)

Click to download full resolution via product page

Caption: Thermochemical cycle for SF₂ ionization and dissociation.

This diagram illustrates how the energy required to form SF₂⁺ from its constituent atoms in their

gaseous state can be reached through different pathways, allowing for the calculation of one
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unknown quantity if the others are known.

Conclusion
The gas-phase thermochemistry of sulfur difluoride is a rich and complex field that relies on a

combination of sophisticated experimental techniques and high-level theoretical calculations.

The data presented in this guide provide a solid foundation for understanding the energetic

landscape of this important transient molecule. As experimental and computational methods

continue to evolve, our knowledge of the thermochemistry of SF₂ and other reactive species

will undoubtedly become even more refined, leading to more accurate models of complex

chemical systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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